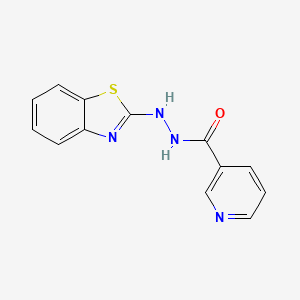

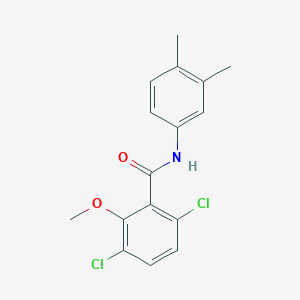

N'-1,3-benzothiazol-2-ylnicotinohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N'-1,3-benzothiazol-2-ylnicotinohydrazide and related compounds involves refluxing benzothiazolyl carboxyhydrazide with different aryl acids in the presence of phosphoryl chloride. Structures are typically confirmed using 1H NMR and Mass spectral data (Rajeeva et al., 2009). Another approach involves the reaction of benzoyl isothiocyanate with 2-aminobenzothiazole in benzene to synthesize novel thiosemicarbazides containing the benzothiazole moiety, showcasing the versatility in synthesis methods (Al-Farraj & Fetoh, 2023).

Molecular Structure Analysis

Structural characterization is crucial for understanding the interactions and reactivity of this compound derivatives. Crystallographic studies reveal the compound's conformational features, aiding in the analysis of its molecular structure. For instance, the crystal structure of a related derivative was determined to ascertain its conformational features (Yıldırım et al., 2006).

Chemical Reactions and Properties

Reactions involving this compound derivatives are diverse, leading to the synthesis of various biologically active compounds. For example, the reaction with acetylacetone yields specific acetohydrazide derivatives, which serve as intermediates for further chemical transformations (Al-Omran & El-Khair, 2016). These reactions underscore the compound's versatility in synthesizing novel heterocyclic compounds.

Aplicaciones Científicas De Investigación

Antitumor Properties

Benzothiazole derivatives, including the likes of N'-1,3-benzothiazol-2-ylnicotinohydrazide, have been identified for their potent antitumor properties. Studies have detailed the development of benzothiazole prodrugs like Phortress, which entered Phase 1 trials, highlighting their mechanism of action—primarily selective uptake by sensitive cells, followed by induction of cytochrome P450 isoform 1A1, leading to cell death through DNA adduct formation (Bradshaw & Westwell, 2004). Another study synthesized benzothiazolyl carboxyhydrazide derivatives, exhibiting antimicrobial activity, which might indirectly support their utility in cancer research by providing insights into cell cycle regulation and potential anticancer activity (Rajeeva, Srinivasulu, & Shantakumar, 2009).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their corrosion inhibition capabilities, showcasing the versatility of these compounds beyond biomedical applications. One study highlighted two benzothiazole derivatives that exhibited significant inhibition efficiencies against steel corrosion, demonstrating their potential as corrosion inhibitors. These inhibitors work through adsorption onto surfaces, which could provide a dual function for benzothiazoles in both industrial and scientific research settings (Hu et al., 2016).

Apoptosis Induction

Specific N-1,3-benzothiazol-2-ylbenzamide derivatives have been noted for their antiproliferative activity on various cancer cell lines, including liver hepatocellular carcinoma and breast cancer cell lines. The proapoptotic effects of these compounds, particularly towards breast cancer cell lines, underscore their potential in cancer therapeutics as novel apoptosis inducers, highlighting a key area of interest for further research into benzothiazole derivatives (Corbo et al., 2016).

Direcciones Futuras

The future directions for “N’-1,3-benzothiazol-2-ylnicotinohydrazide” and other benzothiazole derivatives include further exploration of their biological activities and potential applications in medicine . There is also interest in developing more efficient and environmentally friendly synthetic methods for these compounds .

Propiedades

IUPAC Name |

N'-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c18-12(9-4-3-7-14-8-9)16-17-13-15-10-5-1-2-6-11(10)19-13/h1-8H,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDXMJFPWLNVLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NNC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{5-[(2-methoxybenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5602136.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B5602154.png)

![4-methyl-1-phenyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrazol-5-ol](/img/structure/B5602163.png)

![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5602178.png)

![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5602182.png)

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602196.png)

![7-fluoro-2-methyl-N-1-oxaspiro[4.4]non-3-yl-4-quinolinecarboxamide](/img/structure/B5602199.png)

![4-bromo-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5602206.png)

![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5602219.png)